(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-formyl-4-methylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalyst, potassium carbonate, organic solvents like toluene or ethanol
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various carbon-carbon bonded products depending on the coupling partner
Scientific Research Applications
(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methylphenylboronic acid pinacol ester
- 2-Formylphenylboronic acid pinacol ester
Uniqueness
(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both a formyl group and a boronic ester allows for versatile transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C13H18BNO3 |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-9-6-10(8-16)15-11(7-9)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI Key |
QZEAZDNAKNFSKV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C |
Origin of Product |
United States |
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